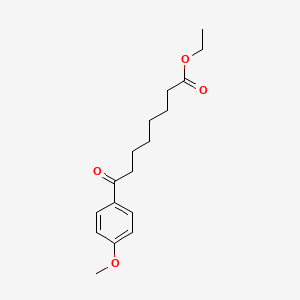

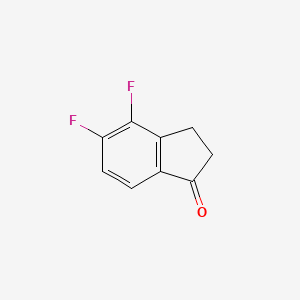

![molecular formula C12H18O3 B1310621 (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol CAS No. 160238-45-9](/img/structure/B1310621.png)

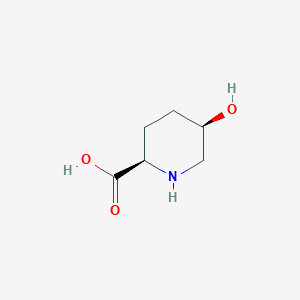

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol, also known as 4-methoxyphenol, is a phenolic compound with a wide range of uses in organic synthesis, scientific research, and industrial applications. It is a colorless liquid with a sweet, aromatic odor and is slightly soluble in water. 4-methoxyphenol is used as an intermediate in the production of various pharmaceuticals and chemicals, and as a starting material in the synthesis of other compounds. It is also used as a preservative in food and cosmetics, and as a flavor enhancer in beverages.

Applications De Recherche Scientifique

Anticancer and Antiangiogenic Effects

Research indicates that methoxyestradiol, a compound closely related to methoxyphenyl derivatives, demonstrates significant antitumorigenic and antiangiogenic effects both in vitro and in vivo. This suggests that endogenous formation of such compounds could have protective effects against estrogen-induced cancers in target organs like the liver, kidney, brain, placenta, uterus, and mammary gland. The unique effects of these compounds may be mediated by specific intracellular effectors or receptors that are refractory to hormones like estradiol, necessitating further research to understand the metabolic formation and disposition of these compounds (B. Zhu & A. Conney, 1998).

Pharmacological Properties of Natural Products

Osthole, a natural product containing a methoxyphenyl structure, showcases diverse pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its fast and efficient uptake and utilization in the body, alongside its effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, highlight the potential of methoxyphenyl derivatives as multi-target alternative medicines (Zhong-rong Zhang et al., 2015).

Environmental Estrogens and Toxicity

Compounds like methoxychlor, which contain methoxyphenyl structures, have been shown to exhibit proestrogenic activity, leading to various adverse effects on fertility and development across both genders. Understanding the metabolic pathways and effects of these compounds is crucial for assessing their environmental impact and potential hazards to human health (A. Cummings, 1997).

Reactivity and Degradation in the Environment

Methoxyphenols, derived from lignin pyrolysis and used as tracers for biomass burning, have been studied for their atmospheric reactivity. Understanding the gas-phase, particle-phase, and aqueous-phase reactions of these compounds, including their kinetics, mechanisms, and secondary organic aerosol (SOA) formation potential, is vital for assessing their environmental impact and role in air quality (Changgeng Liu et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-10(7-13)8-15-9-11-3-5-12(14-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWJQPCCVVLLAN-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)COCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)COCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455422 |

Source

|

| Record name | (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol | |

CAS RN |

160238-45-9 |

Source

|

| Record name | (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

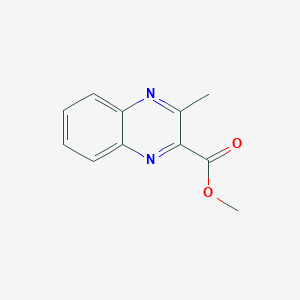

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)

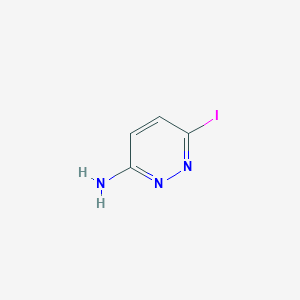

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)